1-Fluoranthenol

Phytoremediation Environmental Metabolism PAH Biomarker

1-Fluoranthenol is the non-substitutable reference standard for accurate fluoranthene metabolism quantification. As the dominant primary metabolite (Kolb & Harms, 2000), this specific 1-isomer eliminates signal misassignment risks inherent to generic 'total hydroxyfluoranthene' methods. Its distinct UV/fluorescence spectra (Rice et al., 1983) make it indispensable for unambiguous LC-MS/MS and GC-MS calibration. Essential for phytoremediation efficacy assessment, in vitro toxicology investigating PAH bioactivation, and epidemiological exposure biomarker studies requiring regiospecific analytical standards.

Molecular Formula C16H10O
Molecular Weight 218.25 g/mol
CAS No. 10496-83-0
Cat. No. B12647778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoranthenol
CAS10496-83-0
Molecular FormulaC16H10O
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4)O
InChIInChI=1S/C16H10O/c17-14-9-8-10-4-3-7-12-11-5-1-2-6-13(11)16(14)15(10)12/h1-9,17H
InChIKeyCJQDARRYJRAZBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoranthenol (CAS 10496-83-0): A Defined Regioisomer for PAH Biomarker and Analytical Standard Applications


1-Fluoranthenol (fluoranthen-1-ol, 1-hydroxyfluoranthene) is a monohydroxy derivative of the polycyclic aromatic hydrocarbon (PAH) fluoranthene, with the molecular formula C16H10O and a molecular weight of 218.25 g/mol [1]. It is a key intermediate in the environmental metabolism of fluoranthene, formed via dioxygenation at the C-1,2 position, and is a significant component in the suite of hydroxylated PAH metabolites (OH-PAHs) used as biomarkers of exposure [2]. Unlike the parent fluoranthene, this hydroxylated analog is non-mutagenic in its native form but serves as a critical substrate for further oxidation to potentially mutagenic diol derivatives, defining its unique role in toxicological pathways [3].

Why 1-Fluoranthenol (10496-83-0) Cannot Be Replaced by Other Hydroxyfluoranthene Isomers in Analytical and Biomarker Workflows


The substitution of 1-fluoranthenol with isomers like 2-, 3-, or 8-hydroxyfluoranthene is not scientifically valid due to their distinct regiospecific formation and detection profiles. Quantitative plant metabolism studies demonstrate that 1-hydroxyfluoranthene is the dominant primary metabolite, a pattern that differs significantly from the minor production of other isomers [1]. This specific biological origin means that analytical methods relying on detection of total hydroxyfluoranthenes will produce inaccurate exposure assessments if the specific isomer profile, dominated by the 1-isomer, is not considered. Furthermore, the unique UV and fluorescence spectral characteristics of each isomer, as detailed by Rice et al. (1983), render generic substitution impossible for accurate identification and quantification without specific reference standards [2].

Quantitative Differentiation of 1-Fluoranthenol (10496-83-0) Against Isomeric and Structural Analogs


1-Fluoranthenol is the Predominant Plant Metabolite of Fluoranthene, Unlike Minor Isomers 3- and 8-Hydroxyfluoranthene

In a standardized 48-hour assay using tomato (Lycopersicon esculentum) and rose (Paul's Scarlet) cell cultures, 1-fluoranthenol was identified as the main metabolite of fluoranthene. Its formation was qualitatively dominant over the second metabolite, 8-hydroxyfluoranthene, and a third metabolite, 3-hydroxyfluoranthene, which was only detected in tomatoes [1]. This regiospecificity is critical for selecting the correct isomer as a biomarker of primary phase I PAH metabolism in plants.

Phytoremediation Environmental Metabolism PAH Biomarker

Unique UV-Vis and Fluorescence Spectra Differentiate 1-Fluoranthenol from 2-, 3-, 7-, and 8-Hydroxyfluoranthene Isomers

Rice et al. (1983) synthesized all five isomeric fluoranthenols (1-, 2-, 3-, 7-, and 8-hydroxyfluoranthene) and reported their distinct UV absorption and fluorescence emission spectra, establishing a definitive comparative reference for this compound class [1]. This direct spectral comparison allows for unambiguous identification of 1-fluoranthenol in complex environmental or biological matrices, where co-elution of isomers is a common analytical challenge.

Analytical Chemistry Spectroscopy Organic Synthesis

Targeted Application Scenarios for 1-Fluoranthenol (10496-83-0) Based on Proven Differentiation


Environmental Biomarker Quantification in Plant Phytoremediation Studies

1-Fluoranthenol is the superior choice for analytical standards when quantifying fluoranthene metabolism in plant-based environmental cleanup projects. As established by Kolb & Harms (2000), its dominant formation over 8- and 3-hydroxy isomers ensures that targeted analysis with this specific compound provides a reliable measure of primary metabolic activity, which is essential for evaluating the efficacy of phytoremediation strategies [1].

Analytical Method Development for Isomer-Specific PAH Exposure Assessment

Analytical chemists developing LC-MS/MS or GC-MS methods for OH-PAHs in urine or environmental samples must use 1-fluoranthenol as a distinct calibration standard. The documented differences in UV and fluorescence spectra between isomers (Rice et al., 1983) validate its use as a specific reference to prevent signal misassignment, crucial for epidemiological studies linking PAH exposure to health outcomes [2].

Mutagenicity and Toxicological Pathway Research

In in vitro toxicology, 1-fluoranthenol is the relevant non-mutagenic precursor for investigating metabolic activation pathways. The compound's established role as a primary monohydroxylated metabolite, which can be further oxidized to a mutagenic diol, makes it the essential substrate for studying species-specific differences in fluoranthene bioactivation, as highlighted by Day et al. (1992) [3].

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